Ethyl guaiazulene sulfonate
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Overview
Description
Ethyl guaiazulene sulfonate is a derivative of guaiazulene, an aromatic hydrocarbon known for its vibrant blue color and unique chemical properties. Guaiazulene is naturally found in various plants and mushrooms, such as Matricaria chamomilla and Lactarius indigo. This compound is synthesized to enhance the solubility and biological activity of guaiazulene, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl guaiazulene sulfonate typically involves the sulfonation of guaiazulene followed by esterification with ethanol. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the process is carried out under controlled temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl guaiazulene sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to guaiazulene or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced guaiazulene compounds, and substituted guaiazulene derivatives .
Scientific Research Applications
Ethyl guaiazulene sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other azulene derivatives and as a reagent in organic synthesis.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Industry: It is used in the formulation of dyes, pigments, and optoelectronic devices
Mechanism of Action
The mechanism of action of ethyl guaiazulene sulfonate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins.
Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.
Antineoplastic: It induces apoptosis in cancer cells through the activation of specific signaling pathways
Comparison with Similar Compounds
Ethyl guaiazulene sulfonate is compared with other azulene derivatives such as:
Guaiazulene: The parent compound, known for its anti-inflammatory and antioxidant properties.
Chamazulene: Another azulene derivative with similar biological activities.
Sodium guaiazulene sulfonate: A water-soluble derivative used in treating gastritis and other conditions
Uniqueness: this compound stands out due to its enhanced solubility and biological activity, making it more versatile in various applications compared to its parent compound and other derivatives .
Biological Activity
Ethyl guaiazulene sulfonate is a derivative of guaiazulene, a compound known for its various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
1. Overview of Guaiazulene and Its Derivatives
Guaiazulene is a bicyclic monoterpene that exhibits significant biological properties, including anti-inflammatory, antioxidant, and anticancer effects. Its derivatives, including this compound, have been synthesized to enhance these properties and explore new therapeutic avenues.
This compound's biological activity can be attributed to several mechanisms:
- Anti-inflammatory Activity : this compound has been shown to inhibit the migration of leukocytes and the release of histamine from mast cells. This action is believed to occur through direct local effects on inflammatory tissues rather than systemic hormonal pathways .
- Antioxidant Properties : While guaiazulene itself exhibits antioxidant activity, studies suggest that its derivatives may have varying effects on oxidative stress. For example, some derivatives have demonstrated reduced antioxidant capacity compared to guaiazulene .
- Anticancer Effects : Research indicates that certain guaiazulene derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. For instance, 1,2,3,4-tetrahydroazuleno[1,2-b]tropone (TAT), a related compound, has been shown to induce apoptosis in cancer cells by targeting mitochondrial functions .
Table 1: Summary of Biological Activities of this compound and Related Compounds
Activity Type | Compound | Findings |
---|---|---|
Anti-inflammatory | This compound | Inhibits leukocyte migration; reduces histamine release |
Antioxidant | Guaiazulene | Exhibits antioxidant activity but varies in effectiveness among derivatives |
Anticancer | TAT (related compound) | Induces apoptosis in cancer cell lines; selective toxicity towards tumor cells |
Immunomodulatory | Azulene derivatives | Modulates cytokine secretion; inhibits COX-2 enzyme activity |
Case Study: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of sodium guaiazulene sulfonate (a water-soluble form), it was found effective in treating oral inflammatory diseases and gastritis. The mechanism involved local inhibition of inflammatory mediators without systemic side effects .
Case Study: Anticancer Activity
A comparative study on various azulene derivatives revealed that certain compounds exhibited higher tumor specificity compared to traditional chemotherapeutics like doxorubicin. The study concluded that these compounds could serve as potential candidates for developing novel anticancer drugs due to their selective action on tumor cells .
4. Conclusion
This compound represents a promising compound with multifaceted biological activities. Its potential as an anti-inflammatory and anticancer agent highlights the therapeutic value of guaiazulene derivatives. Continued research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.
5. Future Directions
Further studies should focus on:
- The development of more potent analogs with enhanced selectivity for target tissues.
- Clinical trials to assess the efficacy and safety profile in human subjects.
- Exploration of combination therapies utilizing this compound with other therapeutic agents.
Properties
CAS No. |
6223-36-5 |
---|---|
Molecular Formula |
C17H22O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C17H22O3S/c1-6-20-21(18,19)16-9-13(5)15-10-14(11(2)3)8-7-12(4)17(15)16/h7-11H,6H2,1-5H3 |
InChI Key |
RBHFPIHDGCGQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C |
Origin of Product |
United States |
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